molecular formula C9H6BrN3O B1608418 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde CAS No. 383147-57-7

1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1608418
CAS No.: 383147-57-7
M. Wt: 252.07 g/mol
InChI Key: MDPKORIWTASRFQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde (CAS 383147-57-7) is a high-purity brominated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. This solid compound has a molecular formula of C 9 H 6 BrN 3 O and a molecular weight of 252.07 g/mol. It features a pyrrole-2-carbaldehyde core, a structural motif found in various natural products and biologically active molecules . The molecule's structure incorporates both a pyrrole and a pyrimidine ring, offering multiple sites for chemical modification and structure-activity relationship (SAR) studies. The compound is characterized by a melting point of 116-118°C . Its structure includes a reactive aldehyde group and a bromine substituent on the pyrimidine ring, making it a valuable precursor for nucleophilic substitution reactions, metal-catalyzed cross-couplings (such as Suzuki or Sonogashira reactions), and condensation reactions to create novel molecular architectures. Researchers can utilize this compound in the synthesis of complex heterocyclic systems for applications in drug discovery, materials science, and chemical biology. Applications and Research Value: This chemical is intended for research applications as a key synthetic intermediate. Its structural features are relevant in the development of compounds with potential physiological activity, as the pyrrole-2-carbaldehyde skeleton is present in molecules isolated from natural sources like fungi and plants, which have demonstrated various biological activities . The presence of both bromo and formyl functional groups on aromatic heterocycles makes it a particularly useful scaffold for constructing libraries of compounds for high-throughput screening and hit-to-lead optimization. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-7-4-11-9(12-5-7)13-3-1-2-8(13)6-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPKORIWTASRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394734
Record name 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

383147-57-7
Record name 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Step Synthesis via 2-Bromomalonaldehyde and Amidines (Preferred Method)

A recent and efficient method for preparing 5-bromo-2-substituted pyrimidine compounds, including 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, involves a one-step reaction between 2-bromomalonaldehyde and amidine derivatives. This method is described in Chinese patent CN110642788A and offers significant advantages:

  • Raw materials : 2-bromomalonaldehyde and amidine compounds (or their salts).
  • Reaction conditions :
    • Solvent: Protic acid solvents such as glacial acetic acid (CH3COOH), or mixtures of alcohol and protonic acid.
    • Temperature: Initial dropwise addition at 60–90 °C, followed by reaction at 70–105 °C.
    • Molecular sieves (3A or 4A) are added as drying agents and catalysts.
  • Molar ratios : 2-bromomalonaldehyde to amidine approximately 1:1 (0.95–1.05).
  • Reaction time : 4–10 hours.
  • Post-processing : After reaction completion, water is added, mixture is allowed to stand (1–3 hours), filtered, and the solid extracted with dichloromethane and aqueous sodium hydroxide. The organic layer is washed, dried, concentrated, and vacuum dried to yield the product.

Advantages :

  • Simple, safe, and cost-effective.
  • Short reaction time.
  • Avoids hazardous reagents.
  • Suitable for scale-up in pharmaceutical industry.
  • Applicable to various substituents on the pyrimidine ring (alkyl, aryl).

Example Preparations :

Compound Amidine Used Reaction Conditions Yield (%) Characterization Data (HNMR, MS)
2-methyl-5-bromopyrimidine Acetamidine hydrochloride 2-bromomalonaldehyde (0.1 mol), 80–100 °C, 5 h 43 δ 8.68 (s, 2H), 2.69 (s, 3H); MS (M+H)+ 173.21
5-bromo-2-phenylpyrimidine Benzamidine hydrochloride 2-bromomalonaldehyde (0.1 mol), 80–100 °C, 8 h 33 δ 8.81 (s, 2H), 8.37 (m, 2H), 7.46 (m, 3H); MS (M+H)+ 234.98

These examples demonstrate the method's applicability to both electron-donating (methyl) and electron-withdrawing (phenyl) substituents.

Other Methods and Their Limitations

Prior art includes several alternative methods for synthesizing 5-bromo-2-substituted pyrimidines, but they have drawbacks:

Method Description Drawbacks References
Reaction of 5-bromo-2-iodopyrimidine with dimethylzinc Dimethylzinc is pyrophoric and spontaneously ignites in air; unsafe and unsuitable for scale-up WO2014075392A1, WO2017166104A1
Reaction of 5-bromo-2-iodopyrimidine with trimethylaluminum Trimethylaluminum is moisture sensitive and flammable; difficult to handle on industrial scale WO2014098831A1, US2004110785A1
Diazotization of 5-aminopyrimidine followed by bromination 5-aminopyrimidine is expensive; process costly US20130281431A1, WO2015058067A1
Reaction of mucobromic acid with methylimidazole followed by decarboxylation Low cyclization yield; requires column chromatography; complex post-processing and high cost WO2011130628A1, US20130102595A1

Additionally, the starting material 5-bromo-2-iodopyrimidine itself requires multi-step synthesis, increasing cost and complexity.

Synthesis of Pyrrole-2-carbaldehyde Moiety

The pyrrole-2-carbaldehyde part of the molecule can be synthesized by established methods such as the formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles followed by hydrolysis with HgO and aqueous HBF4 in DMSO, as reported by Mittendorf et al. This method yields pyrrole-2,5-dicarbaldehydes with overall yields of 43–65%, and allows for substitution at the 3 and 4 positions if desired.

Although this method is general and efficient for pyrrole-2-carbaldehyde derivatives, it is typically a separate synthetic step before coupling with the pyrimidine moiety.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield Range (%) Advantages Limitations
One-step amidine + 2-bromomalonaldehyde 2-bromomalonaldehyde, amidines, acetic acid, molecular sieves 60–105 °C, 4–10 h, protic acid solvent 33–43 Simple, safe, cost-effective, scalable Moderate yields, requires purification
Dimethylzinc with 5-bromo-2-iodopyrimidine Dimethylzinc, 5-bromo-2-iodopyrimidine Air-sensitive, pyrophoric reagents Not specified High reactivity Safety issues, not scalable
Trimethylaluminum with 5-bromo-2-iodopyrimidine Trimethylaluminum, 5-bromo-2-iodopyrimidine Moisture sensitive, flammable Not specified High reactivity Safety issues, not scalable
Diazotization and bromination of 5-aminopyrimidine 5-aminopyrimidine, diazotization agents Multi-step, costly raw materials Not specified Established chemistry High cost, multi-step
Mucobromic acid + methylimidazole Mucobromic acid, methylimidazole Low yield, column chromatography required Low Known method Low yield, complex purification
Pyrrole-2-carbaldehyde synthesis via dithiol intermediate 1,3-benzodithiol derivatives, HgO, HBF4, DMSO Multi-step, moderate temperature 43–65 Efficient for pyrrole-2-carbaldehyde Separate step, toxic reagents

Detailed Reaction Scheme of Preferred Method

Step 1: Preparation of 2-bromomalonaldehyde solution

  • Dissolve 2-bromomalonaldehyde (15 g, 0.1 mol) in glacial acetic acid (150 mL).
  • Add 3A molecular sieves (2 g) to dry and catalyze the reaction.

Step 2: Amidines addition

  • Prepare amidine hydrochloride solution (e.g., acetamidine hydrochloride, 9.4 g, 0.1 mol) in acetic acid (50 mL).
  • Add this solution dropwise over 30 minutes at 80 °C.

Step 3: Reaction

  • After addition, increase temperature to 100 °C.
  • Maintain at 100 °C for 5 hours (or 8 hours for phenyl amidine).
  • Monitor reaction progress by HPLC until completion.

Step 4: Work-up

  • Cool to room temperature.
  • Add water (20 mL), stand for 2 hours.
  • Filter and wash the solid with ethanol.
  • Crush the filter cake and extract with dichloromethane and 5% aqueous sodium hydroxide until no solids remain.
  • Separate organic layer, wash with saturated brine.
  • Dry organic layer over anhydrous sodium sulfate.
  • Concentrate and vacuum dry to yield the 5-bromo-2-substituted pyrimidine product.

Research Findings and Practical Notes

  • The choice of protic acid solvent (acetic acid preferred) is crucial for reaction efficiency.
  • Molecular sieves serve dual roles as drying agents and catalysts.
  • The molar ratio of reagents near 1:1 ensures optimal yield.
  • Reaction temperature and time are optimized to balance conversion and side reactions.
  • Post-reaction extraction with dichloromethane and aqueous base effectively removes impurities.
  • The method is adaptable to various amidine derivatives, enabling synthesis of diverse 5-bromo-2-substituted pyrimidines.
  • Yields reported (33–43%) are moderate but acceptable given the simplicity and scalability.
  • Characterization by HNMR and mass spectrometry confirms structure correctness.

Chemical Reactions Analysis

1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction like the Suzuki or Buchwald-Hartwig coupling.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Major products formed from these reactions include carboxylic acids, alcohols, substituted pyrroles, and imines or hydrazones.

Scientific Research Applications

Medicinal Chemistry

1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has shown promise as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This interaction suggests potential applications in cancer therapy, as CDK2 inhibitors can impede the proliferation of cancer cells.

Key Findings:

  • Biological Activity : Acts as a CDK2 inhibitor, influencing cellular growth and proliferation.
  • Potential Therapeutic Use : May be developed into drugs targeting various cancers.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of diverse derivatives.

Synthesis Overview:
The synthetic routes typically involve multi-step procedures that require careful control of reaction conditions. For example, it can be utilized in the synthesis of other pyrrole derivatives and heterocyclic compounds.

Comparative Analysis of Related Compounds

The following table summarizes several related compounds and their unique features:

Compound NameFunctional GroupUnique Features
1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-carboxylic acidCarboxylic acidContains a carboxylic acid group
1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-methanolPrimary alcoholFeatures a hydroxyl group
1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-amineAmino groupContains an amino group for different reactivity

Case Study 1: Inhibition of CDK2

Research has demonstrated that compounds structurally similar to this compound effectively inhibit CDK2 activity. In vitro studies showed that these compounds could significantly reduce cell proliferation in cancer cell lines, suggesting their potential as anticancer agents.

Case Study 2: Synthesis of Pyrrole Derivatives

In a study focusing on the synthesis of nitrogen-containing heterocycles, researchers utilized this compound as a precursor for creating novel pyrrole derivatives. The resulting compounds exhibited varied biological activities, including antibacterial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromopyrimidine moiety can interact with specific amino acid residues in the active site of an enzyme, while the aldehyde group can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the enzyme.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The bromopyrimidine substituent in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups like methoxy (in 8d) or morpholine (in ). This difference influences reactivity in electrophilic substitutions or metal-catalyzed reactions .
  • Physical State : Chlorophenyl (solid, ) and morpholinyl (solid, ) derivatives exhibit higher melting points compared to naphthalenyl (oil, ) or benzyl analogs, likely due to enhanced intermolecular interactions (e.g., halogen bonding or hydrogen bonding).

Reactivity and Stability

  • Reduction Sensitivity : Benzyl-substituted analogs (e.g., 1-benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde) degrade under Zn/HCl reduction conditions, indicating instability of the aldehyde group in acidic environments . The bromopyrimidine substituent may exacerbate this instability due to its electron-withdrawing nature.
  • Cross-Coupling Potential: Bromine in the pyrimidine ring positions the compound as a candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings, contrasting with non-halogenated analogs like 8c–8e .

Spectroscopic Characterization

  • NMR Shifts : The aldehyde proton in pyrrole-2-carbaldehydes typically resonates at δ 9.6–10.2 ppm (¹H NMR). Substituents like bromopyrimidine may deshield this proton, shifting it upfield compared to methoxy or phenyl analogs .
  • IR Spectroscopy : Strong C=O stretches (~1680–1700 cm⁻¹) are consistent across analogs, but bromine’s inductive effect may alter vibrational modes .

Biological Activity

1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring substituted with a pyrimidine moiety and an aldehyde functional group, which influences its reactivity and interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C9H7BrN3O
  • Molecular Weight : 232.07 g/mol
  • Structure Features : The presence of the bromine atom at the 5-position of the pyrrole ring enhances the compound's reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the aldehyde group facilitate covalent bonding with nucleophilic sites on proteins, potentially modulating enzymatic activities and cellular pathways.

Enzyme Inhibition

Research indicates that pyrrole derivatives, including this compound, can act as enzyme inhibitors. The bromine substitution may enhance binding affinity to target enzymes, leading to altered enzymatic activity. For instance:

  • Target Enzymes : Certain studies have shown that similar compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Antimicrobial Properties

Pyrrole derivatives have been investigated for their antimicrobial properties. The unique structure of this compound may contribute to its effectiveness against various pathogens.

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in cancer cells. Studies suggest that modifications in the pyrrole structure can lead to significant changes in biological activity, including cytotoxic effects on tumor cells .

Study 1: Enzyme Interaction

A study conducted on pyrrole derivatives demonstrated that compounds with similar structures could effectively bind to COX enzymes, showing promising anti-inflammatory properties. The docking studies indicated favorable interactions within the active site of COX-2, suggesting that this compound might exhibit similar effects .

Study 2: Antimicrobial Evaluation

In vitro evaluations of pyrrole derivatives revealed antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the bromine atom was noted to enhance antibacterial efficacy compared to non-brominated analogs .

Data Table: Biological Activities of Pyrrole Derivatives

Compound Name Biological Activity Reference
This compoundEnzyme inhibitor (COX)
5-Bromo-1H-pyrrole-2-carboxamideAntimicrobial
Pyrrole-2-carboxaldehydeAnticancer
3-(Furan-2-yl)-1H-pyrrole-2-carbaldehydeAnti-inflammatory

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrrole-2-carbaldehyde derivatives typically involves Paal–Knorr condensation or cross-coupling reactions to introduce substituents. For example, aryl-substituted analogs (e.g., 1-methyl-5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde) are synthesized via general Procedure B, using pyridinium iodide salts as precursors, with yields ranging from 62% to 86% . Key variables affecting yield include reaction temperature, solvent polarity, and catalyst loading. Optimization may involve screening Pd catalysts (e.g., Suzuki-Miyaura coupling for pyrimidinyl group introduction) and protecting the aldehyde group during bromination steps to prevent side reactions .

Q. Which analytical techniques are critical for structural confirmation of this compound, and what spectral markers are indicative of its purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for confirming substitution patterns. For example, the aldehyde proton in pyrrole-2-carbaldehydes appears as a singlet near δ 9.4–9.7 ppm, while pyrimidinyl protons resonate as distinct doublets (δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS [M+H]+ for 1-methyl-5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde: 204.0820 observed vs. 204.0819 calculated) .
  • Infrared Spectroscopy (IR) : Confirms aldehyde C=O stretch (~1700 cm1^{-1}) and aromatic C-Br vibrations (~600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when characterizing structurally similar pyrrole-2-carbaldehydes?

  • Methodological Answer : Contradictions in NMR shifts may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Maps 1^1H-13^13C correlations to confirm connectivity. For instance, HMBC correlations between the aldehyde proton and adjacent pyrrole carbons validate the 2-carbaldehyde position .
  • Comparative Analysis : Benchmarking against literature data for analogs (e.g., 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde in crystallographic studies) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation but requires high-purity samples .

Q. What strategies enable selective functionalization of the bromine atom on the pyrimidine ring for downstream applications?

  • Methodological Answer : The bromine atom serves as a versatile handle for cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh3_3)4_4) and boronic acids in anhydrous THF at 80–100°C .
  • Buchwald-Hartwig Amination : Introduce amines via Pd/XPhos systems, leveraging Br’s leaving-group capability .
  • Photocatalytic C–H Activation : For late-stage diversification, as demonstrated in pyridine derivatives .

Q. How can computational methods predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s electron-withdrawing nature directs electrophilic substitution to the pyrrole ring .
  • Molecular Docking : Screens potential protein targets (e.g., kinases or viral proteases) by simulating ligand-receptor interactions. Pyrimidine and pyrrole motifs are common in kinase inhibitors, suggesting plausible bioactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over time, guiding rational drug design .

Data Contradiction and Optimization

Q. How should researchers address low yields in the final coupling step of pyrimidinyl-pyrrole synthesis?

  • Methodological Answer : Low yields may stem from steric hindrance or competing side reactions. Solutions include:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 85% yield in 30 minutes for analogous compounds) .
  • Protecting Groups : Temporarily mask the aldehyde with acetals or oximes during bromination/coupling steps .
  • Alternative Catalysts : Screen N-heterocyclic carbene (NHC) ligands or Cu/Ir systems for improved selectivity .

Q. What are the implications of conflicting biological activity data for pyrrole-2-carbaldehyde analogs, and how can they be reconciled?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation involves:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple replicates .
  • Metabolic Stability Assays : Test compound stability in liver microsomes to rule out false negatives .
  • SAR Studies : Compare activity of analogs (e.g., 5-hydroxymethylpyrrole-2-carbaldehyde vs. bromo-pyrimidinyl derivatives) to identify critical pharmacophores .

Tables for Key Data

Analytical Technique Key Observations Reference
1^1H NMRAldehyde proton: δ 9.4–9.7 ppm (s)
HRMS[M+H]+ within 0.001 Da of calculated
X-ray CrystallographyConfirms dihedral angle between rings
Reaction Optimization Condition Yield Improvement
Microwave-Assisted Coupling150°C, 30 min85% → 92%
Pd/NHC Catalyst ScreeningToluene, 100°C46% → 78%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
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1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde

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